molecular formula C13H14O3 B12794704 9-Oxo-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-1-yl acetate CAS No. 123958-37-2

9-Oxo-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-1-yl acetate

Cat. No.: B12794704
CAS No.: 123958-37-2
M. Wt: 218.25 g/mol
InChI Key: YCYLKMWPCPPMFM-UHFFFAOYSA-N
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Description

9-Oxo-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-1-yl acetate is a chemical compound with the molecular formula C13H14O3 It is a derivative of benzo(a)cycloheptene and is characterized by the presence of an oxo group at the 9th position and an acetate group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxo-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-1-yl acetate typically involves the following steps:

    Starting Material: The synthesis begins with benzo(a)cycloheptene as the starting material.

    Oxidation: The benzo(a)cycloheptene undergoes oxidation to introduce the oxo group at the 9th position. Common oxidizing agents used in this step include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Acetylation: The resulting 9-oxo derivative is then subjected to acetylation to introduce the acetate group at the 1st position. Acetic anhydride (CH3CO)2O) in the presence of a catalyst such as pyridine is commonly used for this reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-Oxo-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

    Oxidation: More oxidized derivatives of the compound

    Reduction: Alcohol derivatives

    Substitution: Compounds with substituted functional groups

Scientific Research Applications

9-Oxo-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-1-yl acetate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Oxo-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-1-yl acetate involves its interaction with specific molecular targets and pathways. The oxo and acetate groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 9-Oxo-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-1-yl acetate
  • Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-6-carboxylate
  • 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid

Uniqueness

This compound is unique due to its specific structural features, including the oxo group at the 9th position and the acetate group at the 1st position

Properties

CAS No.

123958-37-2

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-4-yl) acetate

InChI

InChI=1S/C13H14O3/c1-9(14)16-12-8-4-6-10-5-2-3-7-11(15)13(10)12/h4,6,8H,2-3,5,7H2,1H3

InChI Key

YCYLKMWPCPPMFM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C(=O)CCCC2

Origin of Product

United States

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